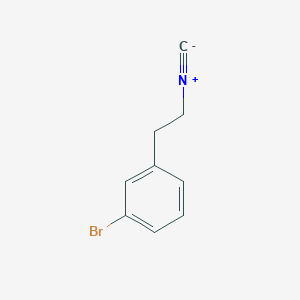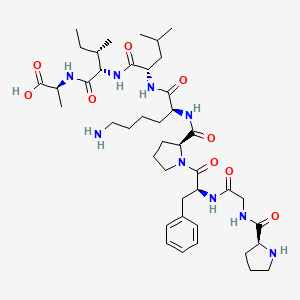
1H-benzimidazole;4-ethenylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-benzimidazole;4-ethenylbenzenesulfonic acid is a compound that combines the structural features of benzimidazole and ethenylbenzenesulfonic acid. Benzimidazole is a bicyclic heterocyclic aromatic compound, consisting of a benzene ring fused to an imidazole ring. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions can yield benzimidazole . Another common method involves the reaction of o-phenylenediamine with aldehydes in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-benzimidazole;4-ethenylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can yield derivatives with additional hydrogen atoms .
Scientific Research Applications
1H-benzimidazole;4-ethenylbenzenesulfonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-benzimidazole;4-ethenylbenzenesulfonic acid involves its interaction with biological molecules. Benzimidazole derivatives can bind to DNA and proteins, affecting their function. For example, some benzimidazole derivatives are known to inhibit the enzyme topoisomerase, which is involved in DNA replication . This inhibition can lead to the disruption of cell division and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: The parent compound, known for its wide range of biological activities.
1H-indazole: A similar heterocyclic compound with a nitrogen atom at the 1-position.
1H-benzotriazole: Another similar compound with three nitrogen atoms in the ring system.
Uniqueness
1H-benzimidazole;4-ethenylbenzenesulfonic acid is unique due to the presence of both the benzimidazole and ethenylbenzenesulfonic acid moieties. This combination can enhance its biological activity and provide unique properties that are not present in the individual components .
Properties
CAS No. |
652134-16-2 |
|---|---|
Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1H-benzimidazole;4-ethenylbenzenesulfonic acid |
InChI |
InChI=1S/C8H8O3S.C7H6N2/c1-2-7-3-5-8(6-4-7)12(9,10)11;1-2-4-7-6(3-1)8-5-9-7/h2-6H,1H2,(H,9,10,11);1-5H,(H,8,9) |
InChI Key |
HHFKUSKJCHLVQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole](/img/structure/B12530936.png)
![2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12530939.png)

![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)



![3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one](/img/structure/B12530969.png)
![3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B12530974.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)-](/img/structure/B12530978.png)

